molecular formula C11H14FNO4S B2895927 benzyl N-[3-(fluorosulfonyl)propyl]carbamate CAS No. 2172098-97-2

benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Cat. No.: B2895927
CAS No.: 2172098-97-2
M. Wt: 275.29
InChI Key: BXOVUKGJCSDQLX-UHFFFAOYSA-N
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Description

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 g/mol . It is characterized by the presence of a benzyl group, a carbamate group, and a fluorosulfonyl group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(fluorosulfonyl)propyl]carbamate typically involves the reaction of benzyl carbamate with 3-(fluorosulfonyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[3-(fluorosulfonyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This interaction can affect various biological processes and pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
  • Benzyl N-[3-(methylsulfonyl)propyl]carbamate
  • Benzyl N-[3-(hydroxysulfonyl)propyl]carbamate

Uniqueness

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it suitable for specific applications where other sulfonyl derivatives may not be as effective .

Properties

IUPAC Name

benzyl N-(3-fluorosulfonylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVUKGJCSDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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